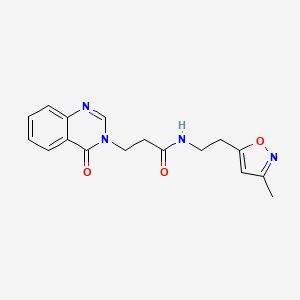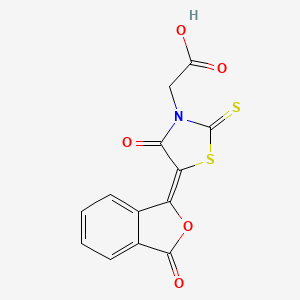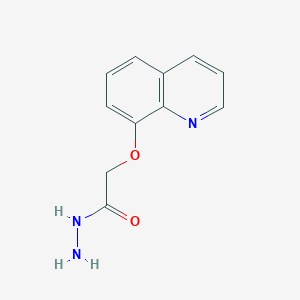
2-(Quinolin-8-yloxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinolin-8-yloxy)acetohydrazide is a chemical compound that features a quinoline moiety linked to an acetohydrazide group via an ether linkage. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yloxy)acetohydrazide typically involves a two-step process:
Formation of Ethyl Ester: The reaction of 8-hydroxyquinoline with ethyl chloroacetate in dry acetone produces the ethyl ester of o-alkylated 8-hydroxyquinoline.
Hydrazide Formation: The ethyl ester is then reacted with hydrazine hydrate to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Quinolin-8-yloxy)acetohydrazide can undergo various chemical reactions, including:
Condensation Reactions: It can form Schiff bases when reacted with aromatic aldehydes.
Complexation Reactions: It can form metal complexes with transition metals like copper and zinc.
Common Reagents and Conditions
Condensation Reactions: Typically involve aromatic aldehydes and may require acidic or basic catalysts.
Complexation Reactions: Involve metal salts such as copper(II) chloride or zinc(II) acetate in suitable solvents like ethanol or methanol.
Major Products
Schiff Bases: Formed by the condensation of this compound with aromatic aldehydes.
Metal Complexes: Formed by the reaction with metal salts, resulting in compounds like [Cu(SL1)2] and [Zn(SL4)2].
Applications De Recherche Scientifique
2-(Quinolin-8-yloxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Coordination Chemistry: Used to prepare Schiff base ligands and their metal complexes, which have various applications in catalysis and material science.
Pharmacokinetics Studies: In silico studies have shown that its derivatives have good bioavailability and gastrointestinal absorption.
Mécanisme D'action
The biological activity of 2-(Quinolin-8-yloxy)acetohydrazide is primarily attributed to its ability to form Schiff bases and metal complexes. These compounds can interact with biological macromolecules, disrupting their normal function. For instance, the metal complexes can inhibit bacterial enzymes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Quinolin-8-yloxy)acetohydrazide derivatives: These include Schiff bases and metal complexes derived from the parent compound.
Other Quinoline Derivatives: Compounds like 8-hydroxyquinoline and its derivatives, which also exhibit antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its ability to form stable Schiff bases and metal complexes, which enhance its biological activity. Its derivatives have shown higher absorption and bioavailability compared to other similar compounds .
Propriétés
IUPAC Name |
2-quinolin-8-yloxyacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-14-10(15)7-16-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYFZDSMBKKPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)NN)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural significance of 2-(Quinolin-8-yloxy)acetohydrazide?
A1: This compound features a quinoline ring linked to an acetohydrazide moiety via an oxygen atom. This structure provides multiple sites for potential interactions with biological targets, contributing to its observed biological activity.
Q2: How is this compound typically synthesized?
A2: The synthesis usually involves two key steps: 1. Formation of ethyl 2-(quinolin-8-yloxy)acetate: This involves reacting 8-hydroxyquinoline with ethyl chloroacetate in the presence of a base like anhydrous potassium carbonate. [] 2. Conversion to this compound: The ethyl ester from step 1 is then reacted with hydrazine hydrate to obtain the final compound. []
Q3: What are the common spectroscopic techniques used to characterize this compound and its derivatives?
A3: Researchers widely utilize several spectroscopic methods for characterization, including: * Infrared (IR) Spectroscopy: This helps identify functional groups, such as the carbonyl groups present in the acetohydrazide moiety. [] * Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the structure. [] * Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the compound, offering further confirmation of its identity. []
Q4: What modifications have been explored on the this compound scaffold and why?
A4: Researchers have investigated various structural modifications to explore Structure-Activity Relationships (SAR). Some common modifications include: * Schiff base formation: Reacting the compound with aldehydes yields Schiff bases with diverse substituents. This has been shown to influence the compound's antimicrobial activity. [, ] * Heterocyclic ring incorporation: The inclusion of additional heterocyclic rings, like pyrazole or pyrazolin-5-one, aims to enhance the compound's pharmacological properties. []
Q5: What is the significance of single-crystal X-ray diffraction in studying this compound derivatives?
A5: Single-crystal X-ray diffraction provides a three-dimensional representation of the molecule, offering crucial insights into its: * Conformation: Reveals the spatial arrangement of atoms within the molecule. [, , ] * Intermolecular interactions: Highlights the presence and nature of hydrogen bonding, which can influence the compound's physical properties and biological activity. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2671416.png)

![1-methyl-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2671422.png)
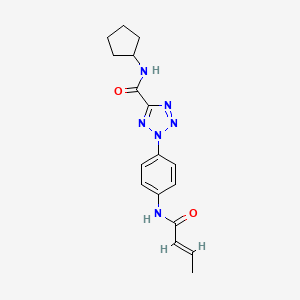
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2671425.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate](/img/structure/B2671426.png)
![N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)oxane-4-carboxamide](/img/structure/B2671427.png)
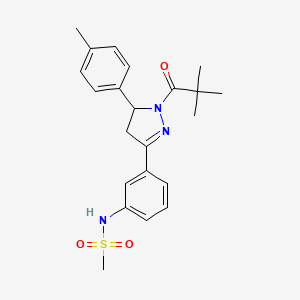
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2671429.png)
![N-[3-(dimethylamino)propyl]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B2671431.png)
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2671433.png)
